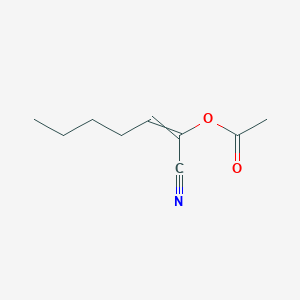
1-Cyanohex-1-EN-1-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanohex-1-EN-1-YL acetate is an organic compound characterized by its unique structure, which includes a cyano group and an acetate ester linked to a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanohex-1-EN-1-YL acetate can be synthesized through several methods. One common approach involves the reaction of hex-1-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the acetate ester being formed as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanohex-1-EN-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of hex-1-en-1-one or hexanoic acid.
Reduction: Formation of hex-1-en-1-amine.
Substitution: Formation of hex-1-en-1-yl derivatives with various functional groups.
Scientific Research Applications
1-Cyanohex-1-EN-1-YL acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyanohex-1-EN-1-YL acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetate ester can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Hex-1-en-1-yl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Cyclohex-1-en-1-yl acetate: Contains a cyclohexene ring, leading to different steric and electronic properties.
1-Cyanohexane: Lacks the acetate ester, affecting its solubility and reactivity.
Uniqueness: 1-Cyanohex-1-EN-1-YL acetate is unique due to the presence of both the cyano group and the acetate ester, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
CAS No. |
58901-93-2 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-cyanohex-1-enyl acetate |
InChI |
InChI=1S/C9H13NO2/c1-3-4-5-6-9(7-10)12-8(2)11/h6H,3-5H2,1-2H3 |
InChI Key |
BMUNPJFNSDWBLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C#N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)
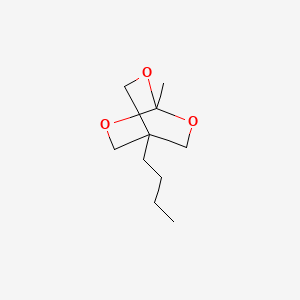
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
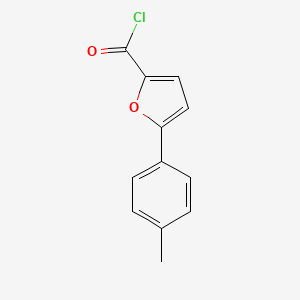

![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
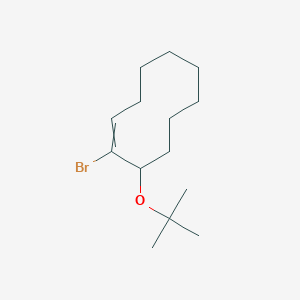
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
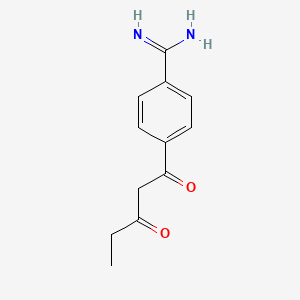
![(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14597249.png)
